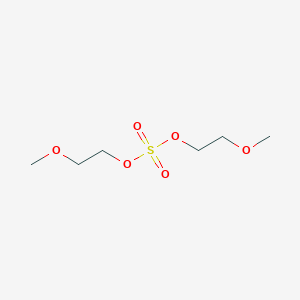

硫酸双(2-甲氧基乙基)

描述

Synthesis Analysis

The synthesis of organosulfur compounds can be complex and diverse. Paper describes the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides to produce 3,5-diketoesters and 2,4-diketosulfones. This method provides a direct synthesis route for these compounds, which are not readily available by other methods. Similarly, paper discusses the synthesis of the bis(S-methoxycarbonylthio)-B-chain of beef insulin, which involves the reaction of B-chain bis(S-sulfonate) with methoxycarbonyl-sulfenylchloride, yielding unsymmetrical disulfides.

Molecular Structure Analysis

The molecular structures of sulfur-nitrogen compounds are highlighted in paper , where the syntheses and crystal structures of various acyclic sulfur−nitrogen compounds are reported. The paper provides insights into the electron delocalization in these compounds, which affects bond lengths such as the S−N bond. This information is relevant to understanding the molecular structure of bis(2-methoxyethyl) sulfate, as electron delocalization can influence the properties of sulfur-containing compounds.

Chemical Reactions Analysis

The reactivity of organosulfur compounds is diverse and can lead to various chemical transformations. Paper illustrates this by showing how 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one can be used as a synthon for the synthesis of different heterocycles with aldehyde functionality. The paper also describes reactions under Simmons–Smith conditions to produce aldehydes. These examples of chemical reactivity are pertinent to understanding the types of reactions that bis(2-methoxyethyl) sulfate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing ligands are discussed in paper , where new pyridine-based, tridentate, sulfur-containing ligands and their complexes with various metals are reported. The paper also describes the crystal structure of a dichlorocadmium(II) hydrate complex, providing information on coordination and bonding that could be analogous to the properties of bis(2-methoxyethyl) sulfate.

科学研究应用

在有机合成中的应用

硫酸双(2-甲氧基乙基)已用于各种有机合成中。例如,它作为将醇转化为烷基氟和醛/酮转化为相应的宝石二氟化物的有效试剂。它还有助于将羧酸转化为三氟甲基衍生物,由于其增强的热稳定性,使其成为传统脱氟试剂的更广泛选择 (Lal 等,1999).

作为有机金属合成中的溶剂

双(2-甲氧基乙基)醚是一种相关的化合物,以其优异的溶剂化性能而闻名。它主要用作有机金属合成中的溶剂和无水反应介质。由于其惰性性质和经口或吸入时的低急性毒性,这一应用非常重要,尽管它对雄性动物具有很强的致畸性 (Gad,2014).

在遗传毒性研究中

已经对双(2-甲氧基乙基)醚的遗传毒性进行了研究,揭示了其在减数分裂期对雄性大鼠生育力的深远影响。该化合物已被证明会大大降低怀孕频率并增加着床前损失,同时还有证据表明小鼠的着床后损失和精子异常增加 (Mcgregor 等,1983).

代谢研究

已经对双(2-甲氧基乙基)醚的代谢进行了研究,重点关注其作为生殖毒剂的作用。主要代谢物(2-甲氧基乙氧基)乙酸及其前体被分别评估为睾丸毒物。这项研究提供了对该化合物睾丸毒性的见解,表明存在一种次要代谢物甲氧基乙酸,作为潜在原因 (Cheever 等,1988).

氧化剂应用

双(对甲氧基苯基)碲氧化物,另一种相关化合物,已被用作温和且高度选择性的氧化剂。其应用包括将硫羰基转化为氧代类似物和将硫醇转化为二硫化物,突出了其对某些化合物选择性氧化的特性 (Barton 等,1979).

安全和危害

属性

IUPAC Name |

bis(2-methoxyethyl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S/c1-9-3-5-11-13(7,8)12-6-4-10-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMUCAJQIYCOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-methoxyethyl) sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

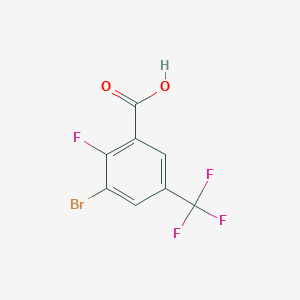

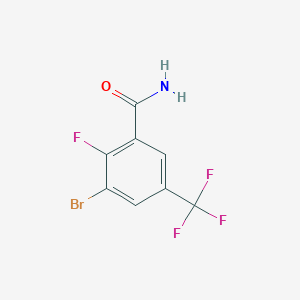

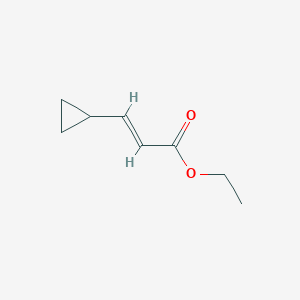

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)